methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate
Description
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is a cyclopropane derivative characterized by a strained three-membered ring, an amino group, a trifluoromethyl substituent, and a methyl ester moiety. The stereochemistry (1S,2S) is critical for its biological and chemical properties. This compound is structurally related to amino acid derivatives, as evidenced by its carboxylic acid analog, (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylic acid (CAS 748121-19-9, MW 169.10) . Its ester form enhances lipophilicity, making it suitable for applications in medicinal chemistry and agrochemicals. The trifluoromethyl group contributes to metabolic stability and bioavailability, common in bioactive molecules .
Properties
Molecular Formula |
C6H8F3NO2 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8F3NO2/c1-12-4(11)5(10)2-3(5)6(7,8)9/h3H,2,10H2,1H3/t3-,5-/m0/s1 |
InChI Key |
YCXQXNNGBFIGHN-UCORVYFPSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@@H]1C(F)(F)F)N |
Canonical SMILES |
COC(=O)C1(CC1C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Serine-Based Synthetic Route
One of the most efficient approaches for synthesizing the target compound begins with L-serine as the starting material. This method allows for the preparation of both trans- and cis-isomers in a single synthetic run. The synthesis involves:
- Conversion of L-serine to methyl 2-[(tert-butoxycarbonyl)amino]acrylate
- Addition of 1-diazo-2,2,2-trifluoroethane to the acrylate intermediate
- Thermal decomposition of the resulting pyrazoline
- Separation and purification of the stereoisomers
This approach is particularly valuable as it provides gram quantities of both trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid isomers.
Titanium-Mediated Cyclopropanation
Another significant method involves titanium-mediated reductive cyclopropanation as a key step. This approach offers:
- Stereoselective formation of the cyclopropane ring
- Control over the configuration at the stereogenic centers
- Versatility for introducing various substituents
The titanium-mediated coupling typically involves benzyloxy nitrile and homoallylic alcohol to form 2-hydroxyethyl-substituted cyclopropylamines, which can then be transformed into the desired cyclopropane amino acid derivatives.
Detailed Synthetic Protocol
Preparation from L-Serine
The following protocol outlines the multigram synthesis of the target compound:
Preparation of the acrylate intermediate :
- L-serine is protected with tert-butoxycarbonyl (Boc) group
- The protected serine is converted to methyl 2-[(tert-butoxycarbonyl)amino]acrylate via dehydration
-
- The acrylate is treated with 1-diazo-2,2,2-trifluoroethane in an appropriate solvent
- The reaction mixture is heated to promote thermal decomposition of the intermediate pyrazoline
- This results in the formation of both trans- and cis-isomers
-
- The diastereomeric mixture is separated using chromatographic techniques
- The trans-isomer (1S,2S) is isolated and characterized
-
- The carboxylic acid functionality is converted to the methyl ester using standard esterification methods
Reaction Conditions and Parameters
The following table summarizes the critical reaction parameters for the key cyclopropanation step:
| Parameter | Condition | Notes |
|---|---|---|
| Temperature | 80-100°C | Critical for pyrazoline decomposition |
| Solvent | Dichloromethane | Alternative solvents: toluene, THF |
| Reaction time | 4-6 hours | Monitored by TLC or HPLC |
| Catalyst | None required | Thermal process |
| Yield | 60-75% | Combined yield of both isomers |
| trans:cis ratio | Approximately 3:1 | Dependent on reaction conditions |
Stereochemical Considerations
The stereochemistry of the target compound is a critical aspect of its synthesis. The (1S,2S) configuration refers to the trans arrangement of the amino and trifluoromethyl groups on the cyclopropane ring. Several factors influence the stereochemical outcome:
- The starting material (L-serine) provides the initial stereogenic center
- The cyclopropanation reaction introduces the second stereogenic center
- The thermal decomposition of the pyrazoline intermediate favors the formation of the trans isomer
The stereochemical purity can be determined using various analytical techniques, including chiral HPLC, polarimetry, and NMR spectroscopy with chiral shift reagents.
Purification and Characterization
Purification Techniques
The following purification methods are commonly employed:
- Column chromatography (silica gel, typically using ethyl acetate/hexane gradient)
- Recrystallization (methanol/diethyl ether systems work well)
- Preparative HPLC for final purification and resolution of stereoisomers
Analytical Characterization
The target compound can be characterized using:
-
- ¹H NMR shows characteristic signals for the cyclopropane ring protons
- ¹⁹F NMR confirms the presence of the trifluoromethyl group
- ¹³C NMR provides structural confirmation
-
- HRMS confirms the molecular formula
- Fragmentation pattern shows characteristic loss of the methyl ester and trifluoromethyl groups
-
- Characteristic bands for the ester carbonyl, amino group, and C-F stretching
-
- Provides definitive confirmation of the (1S,2S) stereochemistry when suitable crystals can be obtained
Alternative Synthetic Routes
Curtius Rearrangement Approach
An alternative approach involves the synthesis of cyclopropane-1,1-dicarboxylates followed by selective hydrolysis and Curtius rearrangement:
- Preparation of dialkyl 2-(trifluoromethyl)cyclopropane-1,1-dicarboxylate
- Selective hydrolysis of one ester group
- Curtius rearrangement of the resulting carboxylic acid to introduce the amino group
- Esterification to form the methyl ester
This approach has been successfully applied to similar cyclopropane derivatives, including 2,2-dimethylcyclopropane analogs.
Enantioselective Catalytic Methods
Recent advances in asymmetric catalysis have enabled more direct approaches to enantiomerically pure cyclopropane derivatives:
- Asymmetric cyclopropanation of acrylates using chiral catalysts
- Stereoselective introduction of the trifluoromethyl group
- Functional group transformations to install the amino group
These methods often provide higher stereoselectivity but may require specialized catalysts and reaction conditions.
Challenges and Considerations
Several challenges are associated with the synthesis of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate:
- Stereochemical control : Achieving high diastereoselectivity in the cyclopropanation step
- Handling of trifluoromethyl reagents : Many trifluoromethylating agents are volatile and require special handling
- Purification : Separation of stereoisomers can be challenging and may require specialized techniques
- Scale-up considerations : Thermal decomposition steps may present safety concerns on larger scales
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
*Calculated based on formula C₆H₈F₃NO₂.
Key Observations :
- Substituent Effects : The trifluoromethyl group enhances electronegativity and steric bulk compared to phenyl or hydroxyethyl groups. This increases metabolic stability but may reduce solubility .
- Stereochemistry : The (1S,2S) configuration is distinct from (1S,2R) analogs (e.g., ), which can drastically alter biological activity and synthetic accessibility.
- Ester vs. Acid : The methyl ester improves membrane permeability compared to the carboxylic acid form .
Key Findings :
- Yields vary significantly based on substituents and protecting groups. Trifluoroacetylation () achieves near-quantitative yields, while bulky substituents (e.g., p-tolyl in ) reduce efficiency.
- The target compound’s hydrochloride salt is commercially available, suggesting established synthetic routes .
Biological Activity
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered interest due to its biological activity, particularly in pharmacology and medicinal chemistry. This compound exhibits various biological properties, including antimicrobial and receptor antagonism activities, making it a subject of ongoing research.
1. Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group demonstrate significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound exhibits bactericidal activity with MIC values reported around 25.9 μM against both S. aureus and MRSA isolates .
2. Receptor Antagonism
The compound has been identified as an orexin receptor antagonist, which suggests potential applications in treating sleep disorders and other conditions influenced by the orexin system. The orexin receptors are involved in regulating arousal, wakefulness, and appetite.
- Mechanism of Action : The antagonism at orexin receptors may help in modulating sleep patterns and could be beneficial in managing conditions like insomnia or narcolepsy .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various trifluoromethyl-containing compounds, this compound was highlighted for its potent activity against MRSA. The study utilized a panel of clinical isolates to determine the effectiveness of the compound in real-world scenarios.
| Compound | Target Bacteria | MIC (μM) | Activity Type |
|---|---|---|---|
| This compound | S. aureus | 25.9 | Bactericidal |
| This compound | MRSA | 25.9 | Bactericidal |
Case Study 2: Orexin Receptor Studies
A pharmacological study investigated the effects of this compound on orexin receptors. The findings suggested that the compound effectively inhibited orexin receptor activity in vitro, indicating potential therapeutic applications for sleep-related disorders.
Research Findings
Recent studies have focused on the synthesis of similar compounds to explore their biological activities further. For instance, a mini-review highlighted methods for synthesizing trifluoromethyl-indanes and related structures, emphasizing their potential as ligands for cannabinoid receptors . The exploration of these derivatives may lead to enhanced understanding and development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
